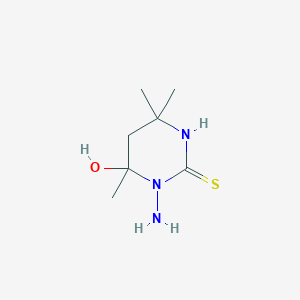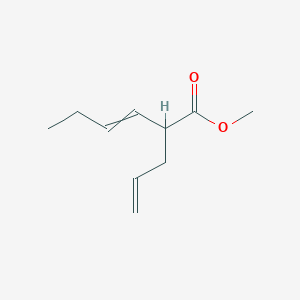
Methyl 2-(prop-2-en-1-yl)hex-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(prop-2-en-1-yl)hex-3-enoate is an organic compound belonging to the class of enoate esters. These esters are characterized by the presence of an α,β-unsaturated carboxylic ester group, where the ester carbonyl function is conjugated to a carbon-carbon double bond at the α,β position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(prop-2-en-1-yl)hex-3-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or dichloromethane . The reaction can be represented as follows:
R-COOH+CH3OH→R-COOCH3+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(prop-2-en-1-yl)hex-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Methyl 2-(prop-2-en-1-yl)hex-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(prop-2-en-1-yl)hex-3-enoate involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated ester group can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated system . This reactivity is crucial for its biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
Methyl prop-2-enoate: Another enoate ester with similar reactivity but different structural features.
Methyl 3-(3-methylphenyl)prop-2-enoate: Shares the α,β-unsaturated ester group but has a different substituent pattern.
®-5-Methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl 3-methylbutanoate: Similar ester structure with additional functional groups.
Uniqueness
Methyl 2-(prop-2-en-1-yl)hex-3-enoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its α,β-unsaturated ester group makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
62243-61-2 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
methyl 2-prop-2-enylhex-3-enoate |
InChI |
InChI=1S/C10H16O2/c1-4-6-8-9(7-5-2)10(11)12-3/h5-6,8-9H,2,4,7H2,1,3H3 |
InChI Key |
MSDLBTXIQBUZBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC(CC=C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



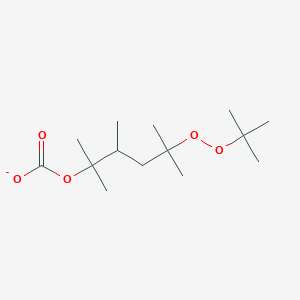
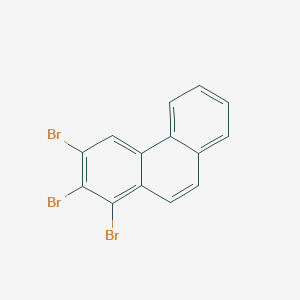
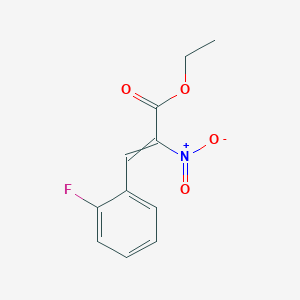
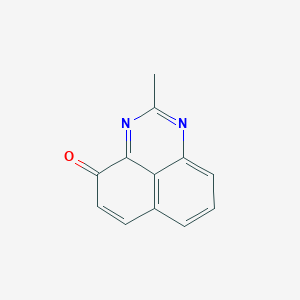
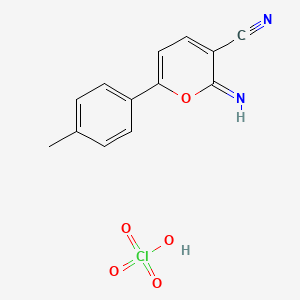
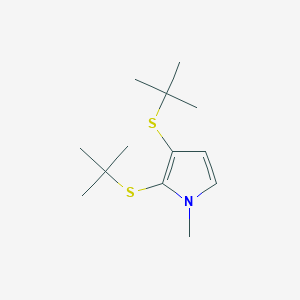
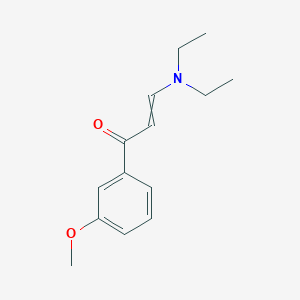
![3,4-Bis[(4-ethylhexan-3-yl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B14545676.png)
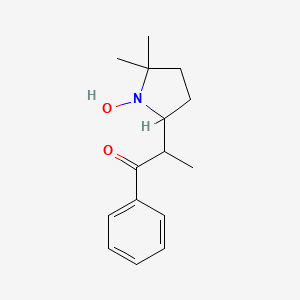
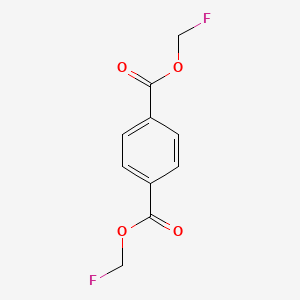
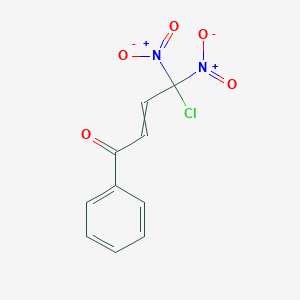
![Dodecyl(dimethyl)[(triethoxysilyl)methyl]phosphanium chloride](/img/structure/B14545709.png)
